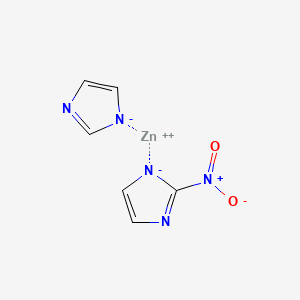
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is a coordination compound that features zinc coordinated to two imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc typically involves the reaction of zinc salts with imidazole derivatives. One common method is to react zinc chloride with 1H-imidazole and 2-nitro-1H-imidazole in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization might be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ligand exchange reactions can be carried out using various nucleophiles in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new zinc coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization.
Biology
In biological research, this compound can be used to study zinc’s role in enzymatic functions and protein interactions. Its ability to coordinate with imidazole derivatives makes it a useful model for zinc-containing enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitro group can enhance its activity against certain bacterial strains.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mecanismo De Acción
The mechanism by which (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc exerts its effects involves the coordination of zinc with the imidazole ligands. This coordination can influence the electronic properties of the zinc ion, making it more reactive in catalytic processes. The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1H-inden-1-yl)zinc (II) bromide: Similar coordination environment but with different ligands.
(1H-inden-1-yl)zinc (II) chloride: Similar to the bromide derivative but with chloride as the counterion.
(2-methylallyl)zinc: Features a different ligand but similar zinc coordination.
Uniqueness
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is unique due to the presence of both imidazole and nitro groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H5N5O2Zn |
|---|---|
Peso molecular |
244.5 g/mol |
Nombre IUPAC |
zinc;imidazol-3-ide;2-nitroimidazol-3-ide |
InChI |
InChI=1S/C3H2N3O2.C3H3N2.Zn/c7-6(8)3-4-1-2-5-3;1-2-5-3-4-1;/h1-2H;1-3H;/q2*-1;+2 |
Clave InChI |
QBKDBRVXXMWZJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C[N-]1.C1=CN=C([N-]1)[N+](=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


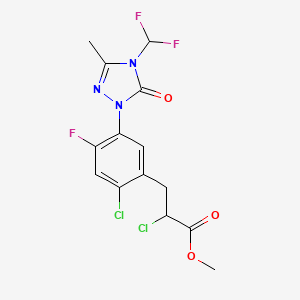
![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)
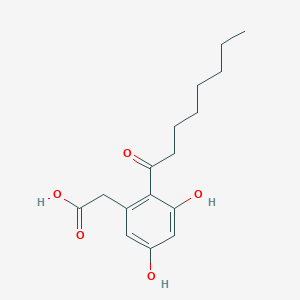
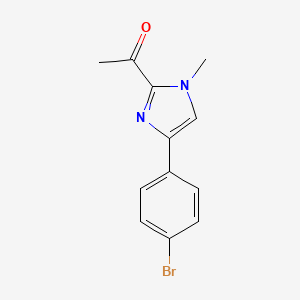
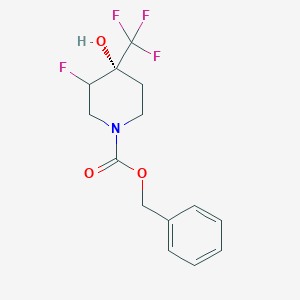
![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782522.png)
![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

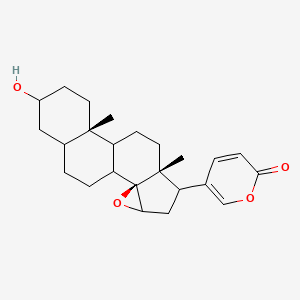
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)
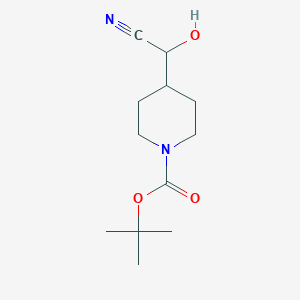
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
